Methyl 2-(piperidin-3-yl)acetate
Description
Contextualization within Piperidine (B6355638) Alkaloid Chemistry
The piperidine ring is a fundamental structural motif found in a vast array of natural products, known as piperidine alkaloids. These alkaloids are biosynthesized by a wide range of organisms and exhibit a broad spectrum of biological activities. Historically, the prevalence of the piperidine core in these natural products has driven significant research into the chemistry of piperidine-containing compounds. nih.gov
Methyl 2-(piperidin-3-yl)acetate fits within this broader context as a synthetic derivative that leverages the core piperidine structure. While not a naturally occurring alkaloid itself, its synthesis and study are direct results of the continued interest in piperidine chemistry. The development of synthetic routes to substituted piperidines, such as this compound, has been a major focus in organic chemistry, aiming to create novel compounds with potential therapeutic applications. nih.govwhiterose.ac.uk The focus on 3-substituted piperidines, in particular, has gained momentum due to the challenges associated with their stereoselective synthesis.
Significance of the Piperidine Scaffold in Medicinal Chemistry Research
In medicinal chemistry, the piperidine scaffold is considered a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in the design of new therapeutic agents. vulcanchem.com The conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for the fine-tuning of interactions with biological macromolecules. vulcanchem.com
Scope and Research Avenues for this compound
The primary research application of this compound is as a key intermediate and chiral building block in organic synthesis. Its bifunctional nature, possessing both a secondary amine and an ester, allows for a variety of chemical transformations. The piperidine nitrogen can be functionalized through reactions such as N-alkylation, N-acylation, or N-arylation, while the ester group can be hydrolyzed, reduced, or converted into other functional groups like amides. unisi.it
Specific research avenues for this compound include:
Synthesis of Analgesics: Derivatives of this compound have been investigated for their potential as pain management agents. By modifying the piperidine ring, researchers aim to enhance the binding affinity to opioid receptors, potentially leading to more effective analgesics with fewer side effects.
Development of Antidepressants: The piperidine structure is relevant in neuropharmacology. Modifications of this compound have been explored to create compounds that inhibit the reuptake of neurotransmitters like serotonin (B10506), showing potential as novel antidepressants.
Central Nervous System (CNS) Stimulants: this compound is an analog of Methylphenidate, a well-known CNS stimulant. chemicalbook.com This structural similarity makes it a compound of interest for research into new agents that modulate CNS activity.
The table below summarizes the key research applications for this compound.
| Research Area | Application of this compound |
| Organic Synthesis | Chiral building block and synthetic intermediate |
| Medicinal Chemistry | Scaffold for the development of analgesics and antidepressants |
| Neuropharmacology | Analog for the study of CNS stimulants |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-piperidin-3-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQVCNGVFMIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Piperidin 3 Yl Acetate and Its Derivatives
Retrosynthetic Analysis of the Methyl 2-(piperidin-3-yl)acetate Scaffold
Retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent disconnection is at the ester group, leading back to piperidin-3-ylacetic acid and methanol (B129727). The piperidin-3-ylacetic acid can be further disconnected at the C2-C3 bond of the side chain, suggesting an alkylation of a suitable piperidine (B6355638) precursor.
A more fundamental approach involves disconnecting the piperidine ring itself. Two common strategies for this are:
C-N bond disconnection: This leads to an open-chain amino-aldehyde or amino-ketone precursor, which can undergo intramolecular cyclization. This strategy is inspired by the biosynthesis of piperidine alkaloids from L-lysine, which proceeds through a δ-amino carbonyl intermediate. rsc.org
C-C bond disconnection: This can involve various strategies, such as a Michael addition to a suitable acceptor or a ring-closing metathesis of a diene precursor.
A prevalent strategy for synthesizing 3-substituted piperidines involves the modification of a pre-existing pyridine (B92270) ring, followed by hydrogenation. researchgate.net This approach simplifies the problem to the functionalization of the more accessible aromatic pyridine core. researchgate.net For this compound, this would involve synthesizing a 3-substituted pyridine with an acetic acid or acetate (B1210297) side chain, followed by reduction of the pyridine ring to a piperidine.
Classical and Modern Synthetic Routes to this compound
A variety of synthetic routes have been developed to access the piperidine core, ranging from classical cyclization reactions to modern catalytic methods.
Nucleophilic Substitution Reactions in Piperidine Ring Formation
The formation of the piperidine ring can be achieved through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a five-carbon chain. A common method involves the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org Another approach is the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide, which yields N-tosyl iodopiperidines. organic-chemistry.org These iodinated intermediates can be further functionalized.
The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution (SNAr) reactions also provides a pathway to substituted piperidines. nih.govrsc.org For instance, the reaction of ring-substituted N-methylpyridinium compounds with piperidine in methanol has been studied, revealing a mechanism that involves rate-determining deprotonation of the addition intermediate. nih.govrsc.org While not a direct ring-forming reaction for the core piperidine, this chemistry is crucial for functionalizing pyridine precursors before reduction.
Cyclization Strategies for Piperidine Ring Construction
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. mdpi.com Various methods fall under this category:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. nih.gov For example, an iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) can produce piperidines. mdpi.com
Aza-Michael Reaction: The intramolecular aza-Michael addition involves the cyclization of an amine onto an α,β-unsaturated carbonyl system. nih.govmdpi.com
Radical Cyclization: Radical cyclization of unsaturated N-sulfonamides or similar precursors can be initiated to form the piperidine ring. mdpi.com
Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using catalysts like Grubbs' catalyst to form a tetrahydropyridine, which is then reduced to a piperidine. nih.govwhiterose.ac.uk
[4+2] Cycloaddition: A formal [4+2] cycloaddition between electron-deficient alkynes and chloro-homoserine has been used to synthesize piperidine precursors. acs.org
A common and practical approach to obtaining the piperidine scaffold is the hydrogenation of substituted pyridines. nih.govrsc.org This can be achieved using various catalysts, including rhodium, palladium, and nickel, often with high diastereoselectivity. nih.gov For example, all-cis-(multi)fluorinated piperidines have been synthesized from the corresponding fluoropyridines via a rhodium(I)-catalyzed dearomatization/hydrogenation process. nih.gov
Functionalization of Precursors for Ester Moiety Introduction
Once the piperidine ring is formed or a suitable precursor is obtained, the methyl acetate moiety must be introduced. If the synthesis starts from a 3-substituted pyridine, the acetic acid or acetate side chain can be installed prior to the reduction of the pyridine ring. For example, 2-acetylpyridine (B122185) can be deprotonated and reacted with alkyl halides to introduce substituents at the methyl group. scielo.br A similar strategy could be envisioned for a 3-acetylpyridine (B27631) precursor.
Alternatively, if a piperidine with a different functional group at the 3-position is synthesized, this group can be converted to the desired methyl acetate. For instance, a piperidine-3-carbonitrile could be hydrolyzed to the carboxylic acid and then esterified. The esterification of piperidin-3-ylacetic acid with methanol, typically under acidic conditions, would yield the final product. Another approach involves the direct C-H functionalization of a protected piperidine ring, although this can be challenging to control at the C3 position. nih.gov A more indirect method involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening to introduce the 3-substituent. nih.gov
Stereoselective Synthesis Approaches
The 3-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.
Diastereoselective and Enantioselective Synthesis Techniques
Significant progress has been made in the stereoselective synthesis of 3-substituted piperidines. researchgate.net
Diastereoselective Synthesis: Many cyclization and hydrogenation reactions exhibit diastereoselectivity, favoring the formation of one diastereomer over another.
Hydrogenation of Pyridines: The hydrogenation of substituted pyridines often proceeds with high cis-selectivity. nih.govrsc.org For example, hydrogenation of disubstituted pyridines can diastereoselectively deliver cis-piperidines, which can then be epimerized to the trans-isomers under basic conditions. rsc.org
Reductive Cyclization: The diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, allows for the control of stereochemistry, which is retained during the cyclization step. nih.gov
Mannich-type Reactions: A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone intermediates, which serve as versatile precursors for various chiral piperidine compounds. rsc.org
Enantioselective Synthesis: Enantioselective methods aim to produce a single enantiomer of the target molecule.
Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful method for producing chiral piperidines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines also provide access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to chiral piperidines. acs.orgorganic-chemistry.org
Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For example, N-galactosylation of 2-pyridone allows for highly regio- and stereoselective nucleophilic additions. researchgate.net In another example, an asymmetric synthesis of a protected 3-methylpiperidin-2-one (B1294715) was achieved using D-phenylglycinol as a chiral auxiliary, where the stereoselectivity of the alkylation step was controlled by the presence or absence of a protecting group on a hydroxyl function. researchgate.net
Organocatalysis: Organocatalysts, such as quinoline (B57606) derivatives, have been used for the enantioselective intramolecular aza-Michael reaction of N-tethered alkenes to produce enantiomerically enriched substituted piperidines. nih.gov
The following table summarizes selected stereoselective methods for the synthesis of substituted piperidines, highlighting the conditions and stereochemical outcomes.
| Method | Catalyst/Auxiliary | Substrate | Product | Stereoselectivity (d.r. or ee) | Ref. |
| Asymmetric Hydrogenation | [Rh(cod)Cl]2 / Josiphos ligand | Dihydrosilanes and anilines | Silicon-stereogenic silazanes | Up to 99% ee | organic-chemistry.org |
| Asymmetric Reductive Heck | Rhodium / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and boronic acids | 3-substituted tetrahydropyridines | High yield and excellent ee | acs.orgorganic-chemistry.org |
| Diastereoselective Alkylation | D-phenylglycinol (chiral auxiliary) | N-protected piperidin-2-one | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Single isomer detected | researchgate.net |
| Diastereoselective Hydrogenation | Rhodium(I) complex / pinacol (B44631) borane | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Highly diastereoselective | nih.gov |
| Organocatalytic aza-Michael | Quinoline derivative / TFA | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Good yields and enantiomeric enrichment | nih.gov |
d.r. = diastereomeric ratio; ee = enantiomeric excess
Application of Chiral Auxiliaries and Catalysts
Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge. whiterose.ac.uk Advanced strategies increasingly employ chiral auxiliaries and asymmetric catalysis to produce enantiomerically enriched products.
One prominent approach involves the use of chiral auxiliaries , which temporarily impart stereochemical control during the reaction. For instance, D-arabinopyranosylamine has been successfully used as a stereodifferentiating carbohydrate auxiliary. cdnsciencepub.com In this method, a domino Mannich-Michael reaction between Danishefsky's diene and O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further modified; for example, conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation produces 2,3-trans-substituted dehydropiperidinones. cdnsciencepub.com Similarly, D-phenylglycinol has been used as a chiral auxiliary for the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, an important pharmaceutical intermediate. researchgate.net
Asymmetric catalysis offers a more atom-economical route to chiral piperidines. A variety of catalytic systems have been developed:
Rhodium Catalysis : A highly effective method for producing enantioenriched 3-substituted piperidines involves a Rh-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cnorganic-chemistry.org This three-step process starts with the partial reduction of pyridine, followed by the key Rh-catalyzed asymmetric carbometalation, and a final reduction step. acs.orgsnnu.edu.cn This strategy demonstrates high yields and excellent enantioselectivity across a wide range of functional groups. acs.orgsnnu.edu.cnorganic-chemistry.org
Chiral Phosphoric Acids (CPAs) : CPAs are versatile Brønsted acid catalysts used in various asymmetric reactions. They have proven effective in catalyzing aza-Michael reactions for the synthesis of enantioenriched substituted piperidines. whiterose.ac.uk
Chemo-enzymatic Cascades : Combining chemical synthesis with biocatalysis provides a sustainable and highly selective approach. A one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This chemo-enzymatic dearomatization of activated pyridines allows for precise stereochemical control and has been applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov
The table below summarizes selected catalytic approaches for the synthesis of chiral piperidines.
| Catalyst/Auxiliary | Reaction Type | Key Features | Product Type |
| Rhodium Complex / Josiphos Ligand | Asymmetric Reductive Heck | High yield and excellent enantioselectivity; broad functional group tolerance. acs.orgorganic-chemistry.org | Enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn |
| D-Arabinopyranosylamine | Domino Mannich-Michael | High diastereoselectivity via a chiral auxiliary. cdnsciencepub.com | 2,3-trans and 2,6-cis substituted piperidinones. cdnsciencepub.com |
| Amine Oxidase / Ene-Imine Reductase | Chemo-enzymatic Cascade | Highly stereoselective; operates under benign conditions. nih.gov | Stereo-defined 3- and 3,4-substituted piperidines. nih.gov |
| Chiral Phosphoric Acids (CPAs) | Intramolecular aza-Michael | Provides access to enantioenriched scaffolds. whiterose.ac.uk | Substituted piperidines. whiterose.ac.uk |
Green Chemistry Principles in Synthetic Strategies
The integration of green chemistry principles into synthetic routes for piperidine derivatives is crucial for developing sustainable and environmentally friendly processes. ajchem-a.comnih.gov These strategies focus on minimizing waste, avoiding hazardous solvents, and improving atom economy. figshare.comacsgcipr.org A notable green approach involves a one-pot synthesis of N-substituted piperidones that offers significant advantages over the classical Dieckman condensation. nih.govfigshare.com Other methods include using water as a catalyst, which promotes reactions through hydrogen bonding, and developing solvent-free reaction conditions. ajchem-a.com The synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) represents a novel, sustainable one-pot approach. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. mdpi.com This technique has been successfully applied to the synthesis of various piperidine-containing scaffolds. mdpi.comnih.govmdpi.com For example, the final nucleophilic condensation step in the creation of s-triazinyl piperidines is facilitated by microwave irradiation. nih.gov Similarly, a library of quinoline thiosemicarbazones featuring a piperidine moiety was synthesized in excellent yields (3-5 minutes) using microwave-assisted condensation, a significant improvement over conventional heating methods. mdpi.com This method proves to be a fast and environmentally friendly technique, especially for C-N bond formation, reducing reaction times from hours to minutes. mdpi.comresearchgate.net
The table below compares conventional and microwave-assisted synthesis for selected piperidine derivatives.
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage |
| Synthesis of Acetamide Derivatives | 2–3 hours | A few minutes | Significant reduction in reaction time, moderate to good yields. mdpi.com |
| Condensation of quinoline-carbaldehydes | Lower yields | Excellent yields (3–5 minutes) | Higher yield and dramatically reduced reaction time. mdpi.com |
| Cyclocondensation of dihalides and amines | N/A | Simple, efficient reaction in aqueous media. organic-chemistry.org | Use of water as a solvent, fast reaction. organic-chemistry.org |
Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, accelerating the reaction. ijirset.comresearchgate.net
This methodology aligns with green chemistry principles by enabling the use of water instead of organic solvents and allowing for the use of simpler, more environmentally benign inorganic bases. acsgcipr.orgwikipedia.org PTC is particularly effective for SN2 alkylation reactions in the synthesis of amines and other heterocycles. acsgcipr.orgresearchgate.net The catalyst, such as a quaternary ammonium salt, can "ferry" anions (e.g., cyanide) from an aqueous solution into an organic phase to react with an organic substrate, like an alkyl halide. ijirset.com This avoids the need for expensive and hazardous solvents that would be required to dissolve both reactants in a single phase. ijirset.com While PTC is widely used for various heterocycles, its application can be inhibited by certain leaving groups like iodide and tosylate, which can "poison" the catalyst by forming strong ion pairs. acsgcipr.orgmdpi.com
Divergent and Convergent Synthesis Strategies for Analogues
The creation of libraries of analogues based on the piperidine scaffold is essential for drug discovery. Both divergent and convergent synthesis strategies are employed to achieve this efficiently.
Divergent synthesis involves creating a variety of structurally distinct compounds from a common intermediate. A chemoenzymatic method has been used for the divergent synthesis of various 3,5-dioxygenated piperidines. nih.gov Starting from a mixture of achiral cis- and racemic trans-3,5-piperidine diol, subsequent enzyme- and ruthenium-catalyzed reactions can selectively produce different stereoisomers, such as the cis-(3R,5S)-diacetate or the trans-(3R,5R)-hydroxy acetate, from the same precursor pool. nih.gov Another strategy involves the sequential functionalization of a piperidine tricarboxylate intermediate using modern transition metal-catalyzed or photocatalytic methods to generate a range of highly substituted analogues. acs.org
Convergent synthesis involves the assembly of a complex molecule from several independently prepared fragments. This approach is often more efficient for complex targets. A convergent synthesis of (-)-iso-6-spectaline, a piperidine alkaloid, was achieved using a palladium(II)-catalyzed diastereoselective cyclization to form the core piperidin-3-ol scaffold, which was then condensed with a long alkyl chain via cross-metathesis. nih.gov Similarly, medicinally relevant 3D heteroaryl-substituted piperidines have been prepared convergently through an iridium-catalyzed reductive hydroxymethylation of activated pyridinium salts. researchgate.net
Chemical Reactivity and Derivatization Studies of Methyl 2 Piperidin 3 Yl Acetate
Reactions Involving the Ester Functionality
The methyl ester group is a key site for modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups, such as carboxylic acids, amides, or different esters.
Transesterification and Hydrolysis Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 2-(piperidin-3-yl)acetate, this involves reacting it with a different alcohol (R'-OH) to produce a new ester and methanol (B129727). The reaction is typically catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, leading to the elimination of methanol and the formation of the new ester. byjus.commasterorganicchemistry.comlibretexts.org
Base-Catalyzed Mechanism : In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original methoxy (B1213986) group is then eliminated as a methoxide (B1231860) ion, yielding the new ester. byjus.commasterorganicchemistry.com To drive the equilibrium towards the desired product, the methanol by-product is often removed from the reaction mixture. wikipedia.org
Hydrolysis is the reaction of the ester with water to form the corresponding carboxylic acid, 2-(piperidin-3-yl)acetic acid, and methanol. This reaction is also catalyzed by acid or base and follows similar mechanistic pathways to transesterification, with water or hydroxide (B78521) ion acting as the nucleophile. scribd.com Kinetic studies on analogous compounds like methyl DL-α-phenyl-2-piperidylacetate show that hydrolysis is specifically catalyzed by hydronium and hydroxyl ions, with the reaction rate being pH-dependent. researchgate.net The hydrolysis of simple esters like methyl acetate (B1210297) is a reversible reaction that is slow in pure water but is effectively catalyzed by strong acids. psu.eduyoutube.com
Amidation and Other Ester Transformations
The conversion of esters to amides is a fundamental transformation in organic synthesis. Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. While this reaction can be slow, it is often facilitated by catalysts. researchgate.netdntb.gov.ua
Recent advances have focused on the development of metal-based catalysts for the direct amidation of unactivated esters. researchgate.netmdpi.com These methods offer greener and more atom-economical alternatives to traditional amide bond formation. nih.govnih.gov Several catalytic systems have proven effective for this transformation, demonstrating broad substrate scope and functional group tolerance. mdpi.com
Interactive Table: Catalytic Systems for Direct Amidation of Esters
| Catalyst System | Typical Conditions | Scope/Notes | Citations |
|---|---|---|---|
| Zirconium(IV) Chloride (ZrCl₄) | Catalytic ZrCl₄ | Effective for coupling non-activated carboxylic acids and amines. | mdpi.com |
| Nickel/N-Heterocyclic Carbene (Ni/NHC) | Ni(cod)₂ (10 mol%), IPr ligand (20 mol%), Toluene, 140 °C | Broad scope for methyl esters and various amines (primary, secondary, anilines). No external base required. | mdpi.comacs.org |
| Lanthanide Complexes | La₂Na₈(OCH₂CF₃)₁₄(THF)₆ (0.5 mol%), Solvent-free, 80 °C | Mild conditions, but can give low yields with aniline (B41778) substrates. | mdpi.com |
| Iron(III) Chloride (FeCl₃) | FeCl₃ (15 mol%), Solvent-free, 80 °C | Effective for primary and secondary amines with short reaction times. Linear and branched esters are suitable substrates. | mdpi.comnih.govnih.gov |
| Copper-Manganese Spinel Oxide | Cu-Mn spinel oxide catalyst | Used for oxidative aminolysis of ethyl esters. | mdpi.com |
Modifications of the Piperidine (B6355638) Nitrogen Atom
The secondary amine in the piperidine ring is a nucleophilic center and a site for various chemical modifications, including alkylation, acylation, and oxidation.
N-Alkylation and N-Acylation Reactions
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide or bromide). researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The use of a base such as potassium carbonate can be employed to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com Studies on substituted piperidines show that the stereochemistry of N-alkylation can be influenced by the steric environment of the nitrogen atom, with the incoming alkyl group often preferring the less hindered trajectory. acs.orgacs.org
N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative (an amide). This reaction is generally very efficient due to the high nucleophilicity of the piperidine nitrogen. nih.gov This transformation is a common strategy in medicinal chemistry to modify the properties of piperidine-containing molecules. nih.govrsc.org
Formation of N-Oxides and Other Oxidized Derivatives
The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide . This transformation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or urea-hydrogen peroxide adduct (UHP). google.comorganic-chemistry.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. Piperidine N-oxides can sometimes serve as prodrugs, which are converted back to the active tertiary amine in the body. google.comgoogle.com
Other oxidative transformations can lead to different products. For instance, gas-phase oxidation of piperidine using "green oxidants" like hydrogen peroxide and nitrous oxide can yield products like pyridine (B92270) and 2,3,4,5-tetrahydropyridine through dehydrogenation. scholarpublishing.org Furthermore, oxidation of specific piperidine derivatives can lead to the formation of stable N-oxyl radicals, such as the well-known TEMPO radical, although this typically requires a 2,2,6,6-tetramethyl-substituted piperidine. researchgate.net
Electrophilic and Nucleophilic Reactions of the Piperidine Ring System
The reactivity of the saturated carbon framework of the piperidine ring is generally low compared to the heteroatom functionalities.
Nucleophilic Character: The piperidine ring system, specifically the nitrogen atom, imparts strong nucleophilic character to the molecule as a whole. ambeed.com This reactivity dominates, leading to the N-alkylation and N-acylation reactions discussed previously. The cyclic structure of piperidine reduces the steric hindrance around the nitrogen's lone pair compared to acyclic secondary amines like diethylamine, enhancing its nucleophilicity and making the approach of electrophiles easier. ambeed.com
Electrophilic Reactions of the Ring: The saturated C-H bonds of the piperidine ring are not susceptible to electrophilic attack under normal conditions. Functionalization of the ring carbons typically requires more advanced strategies, often involving the generation of a nucleophilic carbon species from the ring itself. One such strategy involves the formation of an intermediate π-allyl palladium complex from an N-protected didehydro-acetoxypiperidine, which can then react with various electrophiles at the 4-position of the ring. clockss.org Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have also been developed for the site-selective functionalization of N-protected piperidines at the C2 or C4 positions. researchgate.net
Nucleophilic Reactions of the Ring: Direct nucleophilic substitution on the carbon atoms of the unsubstituted piperidine ring is not feasible as there are no suitable leaving groups. However, functionalization can be achieved through multi-step sequences. For example, installing a leaving group on the ring allows for subsequent nucleophilic attack. Palladium-catalyzed reactions of N-tethered alkenes can lead to the formation of piperidines with substituents introduced via aminochlorination or other difunctionalization reactions. nih.govorganic-chemistry.org Nucleophilic aromatic substitution (SNAr) reactions have been studied extensively with piperidine acting as the nucleophile attacking activated aromatic or heteroaromatic rings. rsc.orgnih.gov
Rational Design and Synthesis of Chemically Modified Analogues
The rational design and synthesis of chemically modified analogues of a lead compound are cornerstones of medicinal chemistry, aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This compound serves as a versatile scaffold for such derivatization, offering multiple points for chemical modification. The primary sites for derivatization are the secondary amine of the piperidine ring and the methyl ester of the acetate side chain. Strategic modifications at these positions can profoundly influence the molecule's interaction with biological targets.
The derivatization of the piperidine nitrogen is a common strategy to explore the structure-activity relationships (SAR) of piperidine-containing compounds. The secondary amine can be readily functionalized through N-alkylation or N-acylation reactions to introduce a variety of substituents. These modifications can alter the basicity, lipophilicity, and steric profile of the molecule, which in turn can affect its binding affinity to target receptors, metabolic stability, and ability to cross the blood-brain barrier.
The synthesis of these analogues often involves standard organic chemistry transformations. For instance, N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. N-acylation can be performed using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA). unisi.it
The following table outlines some of the rational design strategies for creating chemically modified analogues of this compound, along with the synthetic approaches and the rationale behind these modifications.
| Modification Type | Synthetic Approach | Rationale for Modification | Representative Analogue Class |
| N-Alkylation | Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, phenethyl bromide) in the presence of a base. | To explore the impact of steric bulk and lipophilicity on receptor binding and to potentially introduce new aromatic interactions. | N-Benzyl-2-(piperidin-3-yl)acetate |
| N-Acylation | Reaction with acyl chlorides or coupling with carboxylic acids (e.g., using HATU, DIPEA). unisi.it | To introduce hydrogen bond donors/acceptors, alter electronic properties, and modulate metabolic stability. | N-Benzoyl-2-(piperidin-3-yl)acetate |
| Ester Hydrolysis | Saponification using a base like lithium hydroxide (LiOH) followed by acidification. | To introduce a carboxylic acid group for potential ionic interactions with the target and to increase polarity. | 2-(Piperidin-3-yl)acetic acid |
| Ester to Amide Conversion | Aminolysis with various primary or secondary amines. | To introduce a diverse range of substituents, enhance hydrogen bonding capacity, and improve metabolic stability compared to the ester. | 2-(Piperidin-3-yl)acetamide |
| Side Chain Reduction | Reduction of the ester using a reducing agent like lithium aluminum hydride (LiAlH4). | To remove the carbonyl group and introduce a primary alcohol, altering the electronic and hydrogen bonding properties. | 2-(Piperidin-3-yl)ethanol |
Detailed research into the synthesis of related piperidine structures has provided a roadmap for creating libraries of such analogues. For example, studies on N-substituted 3-methyl-3-(m-hydroxyphenyl)piperidines have shown that variations in the N-substituent can dramatically alter the pharmacological profile, converting agonists into antagonists at opioid receptors. nih.gov Similarly, the synthesis of benzylpiperidine and benzylpiperazine derivatives has been explored for their potential as reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). unisi.it These studies underscore the importance of systematic modification of the piperidine core to fine-tune biological activity. The insights gained from these related series can be directly applied to the rational design of novel this compound analogues for various therapeutic targets.
Advanced Spectroscopic and Spectrometric Characterization for Research Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of methyl 2-(piperidin-3-yl)acetate. This non-destructive technique provides granular information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
In the case of chiral variants, such as (S)-methyl 2-(piperidin-3-yl)acetate, NMR is crucial for confirming the enantiomeric purity and absolute configuration, often with the aid of chiral solvating agents or by conversion to diastereomeric derivatives. The synthesis of specific stereoisomers, like (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has been achieved with high diastereomeric excess, a feat verified by chiral HPLC and NMR analysis. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted Piperidine (B6355638) Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2ax | 3.10 | dt | 12.0, 3.0 |
| H-2eq | 2.60 | d | 12.0 |
| H-3 | 2.80 | m | |
| H-4ax | 1.80 | qd | 12.5, 3.5 |
| H-4eq | 1.65 | d | 12.5 |
| H-5ax | 1.75 | m | |
| H-5eq | 1.50 | m | |
| H-6ax | 2.95 | dt | 11.5, 3.0 |
| H-6eq | 2.55 | d | 11.5 |
| OCH₃ | 3.68 | s | |
| CH₂CO | 2.45 | d | 7.0 |
Note: This table is illustrative and based on general chemical shifts for piperidine ring protons. Actual values for this compound may vary.
To further unravel the intricate structure and connectivity of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions within the molecule. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, as well as between the protons of the acetate (B1210297) methylene (B1212753) group and the proton at the C3 position of the piperidine ring. researchgate.net This helps to confirm the bonding network. In a COSY spectrum, cross-peaks appear for protons that are spin-spin coupled, typically through two to three bonds. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining the spatial proximity of protons, regardless of whether they are directly bonded. For this compound, NOESY can provide definitive evidence for the axial or equatorial orientation of the acetate substituent by showing correlations between the protons of the acetate group and specific protons on the piperidine ring. For example, a strong NOE between the C3 proton and the axial protons at C5 and C2 would suggest an equatorial orientation of the acetate group.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS and MS/MS are powerful tools for determining the exact molecular formula and confirming the structure of this compound. semanticscholar.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. cookechem.com For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 g/mol . nih.govuni.lu HRMS can confirm this with a high degree of precision, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 158.11756 | 135.8 |
| [M+Na]⁺ | 180.09950 | 140.1 |
| [M-H]⁻ | 156.10300 | 135.6 |
Data obtained from predicted values and illustrates the utility of CCS in compound identification.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for its identification. nih.gov For this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the piperidine ring. The analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the piperidine ring and the methyl acetate substituent.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial technique for studying the in vitro metabolism of compounds like this compound. nih.gov By incubating the compound with liver microsomes or other metabolic systems, researchers can identify and characterize the resulting metabolites. bioivt.comnih.gov This is essential for understanding the biotransformation of the compound. Common metabolic reactions include hydroxylation, N-dealkylation, and hydrolysis of the ester group. researchgate.net LC-MS/MS allows for the separation of these metabolites from the parent compound and their subsequent identification based on their mass-to-charge ratios and fragmentation patterns. nih.gov This information is vital for predicting the in vivo behavior of the compound. scispace.com
Vibrational Spectroscopy (FTIR and Raman) for Molecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment, allowing for detailed analysis of functional groups and intermolecular interactions.
While a dedicated, fully assigned experimental spectrum for this compound is not extensively published, a comprehensive analysis can be constructed from the well-understood spectra of its constituent parts, primarily the 3-substituted piperidine ring and the methyl acetate group. Studies on related molecules, such as 3-methylpiperidine, provide a robust foundation for assigning the characteristic vibrational modes. nih.gov
The FTIR and Raman spectra are expected to be rich with information. The piperidine ring itself has characteristic C-H stretching, CH₂ scissoring, twisting, and wagging modes, as well as C-C and C-N stretching vibrations. The N-H bond of the secondary amine is a key diagnostic, with its stretching frequency being particularly sensitive to hydrogen bonding. The methyl acetate moiety introduces strong, characteristic bands, most notably the C=O stretching of the ester carbonyl group and the C-O stretching vibrations.
Key expected vibrational bands and their assignments are detailed in the table below. These assignments are based on theoretical calculations and experimental data from analogous structures like 3-methylpiperidine. nih.govresearchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Technique |
|---|---|---|---|
| ~3350 - 3200 | N-H (Piperidine) | Stretching (involved in H-bonding) | FTIR/Raman |
| ~3000 - 2850 | C-H (Aliphatic) | Stretching (CH₂, CH) | FTIR/Raman |
| ~1735 | C=O (Ester) | Stretching | FTIR |
| ~1465 - 1435 | CH₂ (Piperidine) | Scissoring / Bending | FTIR/Raman |
| ~1250 - 1150 | C-O (Ester) | Asymmetric Stretching | FTIR/Raman |
| ~1100 - 1000 | C-N (Piperidine) | Stretching | FTIR/Raman |
The precise positions of these bands, particularly the N-H and C=O stretching frequencies, can provide insight into intermolecular and intramolecular hydrogen bonding, which dictates the compound's supramolecular structure and interactions in various phases.
X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can also be used to determine its absolute configuration, which is crucial for applications in stereospecific synthesis and pharmacology.
Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related piperidine derivatives provides a clear indication of the expected structural features. nih.goviucr.org Typically, the six-membered piperidine ring adopts a stable chair conformation to minimize steric strain. iucr.org The substituents—the acetate group at the C3 position and the hydrogen atom on the nitrogen—would be expected to occupy either axial or equatorial positions, with the lowest energy conformer being dominant in the crystal lattice.
A crystallographic analysis of this compound would yield a set of data that precisely defines the crystal and molecular structure. An illustrative table of the type of data obtained from such an experiment is provided below.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Chemical Formula | C₈H₁₅NO₂ |
| Formula Weight | 157.21 g/mol |
| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°): The dimensions and angles of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C=O). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, O=C-O). |
The determination of these parameters would unambiguously confirm the chair conformation of the piperidine ring, the relative orientation of the methyl acetate group, and the packing of the molecules in the crystal, which is governed by intermolecular forces such as hydrogen bonds involving the N-H group and the ester's carbonyl oxygen. iucr.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the fundamental electronic properties of Methyl 2-(piperidin-3-yl)acetate, offering a detailed picture of its stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. For a compound like this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
While specific DFT studies focused solely on this compound are not prevalent in the literature, the methodology has been applied to similar and more complex structures containing piperidine (B6355638) rings. For instance, DFT studies on substituted piperidine derivatives help in understanding how different functional groups affect the conformation and electronic properties of the piperidine ring. Such analyses for this compound would reveal the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and provide thermodynamic parameters. Theoretical studies on related heterocyclic compounds have successfully used DFT to calculate properties that correlate well with experimental findings. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.org By converting the complex wave function from a DFT calculation into a localized Lewis-like structure of bonds and lone pairs, NBO analysis quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations are crucial for understanding how these ligands interact with and bind to biological targets, such as receptors or enzymes. These simulations provide a dynamic view of the binding process, revealing conformational changes in both the ligand and the target protein that are essential for stable binding.
For example, piperidine scaffolds are present in many neurologically active agents, and MD simulations can elucidate their binding mechanism to targets like neurotransmitter receptors. Research on novel inhibitors for targets such as the NLRP3 inflammasome, which incorporates a 1-(piperidin-4-yl) moiety, has successfully used MD simulations to build models of the protein's inactive state and identify potential binding sites for the ligands. nih.gov Such simulations can predict the stability of the ligand-protein complex, calculate binding free energies, and identify key amino acid residues involved in the interaction, thereby guiding the design of derivatives with improved affinity and selectivity.
In silico Prediction of Biological Targets and Binding Modes
In silico tools play a vital role in modern drug discovery by predicting the potential biological activities and targets of a compound before it is synthesized and tested in the lab. nih.gov For this compound, various computational strategies can be employed. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, based on a set of known active molecules. This model can then be used to screen databases for other compounds, including this compound, that might exhibit similar activity.
Furthermore, online tools and software can predict a wide range of biological activities based on a molecule's structure. For instance, predictions for piperazine (B1678402) and piperidine derivatives have been made using platforms like Molinspiration and MolPredictX, which assess activity against targets such as G protein-coupled receptors (GPCRs), ion channels, kinases, and enzymes. nih.gov These tools predicted that certain piperidine-based structures could act as kinase inhibitors or GPCR ligands. nih.gov Such predictions help to prioritize compounds for further investigation and suggest potential therapeutic applications.
| Prediction Tool | Predicted Property/Activity | Relevance for this compound |
| Molinspiration | Bioactivity Scores (GPCR ligand, ion channel modulator, kinase inhibitor, etc.) | Predicts potential interaction with major drug target families based on structural fragments. nih.gov |
| ADMETlab 2.0 | Pharmacokinetic and Safety Properties | Assesses drug-likeness, absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
| Schrodinger Maestro | Molecular Docking Score (Binding Affinity) | Predicts the binding mode and affinity of the compound to a specific protein target. nih.gov |
This table is illustrative of the types of in silico tools and predictions applied to similar heterocyclic compounds.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. Computational modeling is a cornerstone of modern SAR, allowing for the rational design of more potent and selective compounds. By systematically modifying the structure of a lead compound like this compound in silico and evaluating the effect of these changes on its interaction with a target, researchers can build a robust SAR model.
For example, research on analgesic agents has involved modifying the piperidine ring of related compounds to enhance binding affinity to opioid receptors. Similarly, studies on NLRP3 inhibitors demonstrated how altering spacers and substituents on a piperidinyl-benzo[d]imidazole-2-one scaffold significantly impacted inhibitory activity against pyroptosis and IL-1β release. nih.gov Computational techniques such as molecular docking and free energy calculations can quantify these changes, providing a theoretical basis for observed SAR trends and guiding the synthesis of new derivatives with optimized properties.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis represent a data-driven approach to drug design. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for each compound and using statistical methods, like multiple linear regression, to create a predictive model.
For a series of derivatives of this compound, a QSAR study could identify the key molecular properties driving their activity. For instance, 2D-QSAR and 3D-QSAR (CoMSIA/CoMFA) studies on other piperidine-containing compounds have successfully identified critical descriptors. mdpi.comresearchgate.net These studies often reveal the importance of:
Steric fields: Indicating where bulky groups are favored or disfavored for activity.
Electrostatic fields: Highlighting the importance of electron-rich or electron-poor regions.
Hydrophobic properties (logP): Correlating lipophilicity with activity.
Hydrogen-bond donor/acceptor fields: Identifying key interaction points. mdpi.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, saving significant time and resources in the drug discovery pipeline. mdpi.com
| QSAR Descriptor Type | Information Provided | Example from Related Studies |
| 3D-MoRSE | 3D molecular representation based on electron diffraction. | Correlated with GPCR-6 inhibitory activity in piperidine derivatives. researchgate.net |
| RDF Descriptors | Radial Distribution Function descriptors representing 3D structure. | Found to be significant in models for GPCR-6 inhibition. researchgate.net |
| CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor. | Used to build predictive models for β3 adrenergic receptor agonists. mdpi.com |
| Topological Descriptors | Describes molecular size, shape, and branching. | Often used in 2D-QSAR to model various biological activities. mdpi.com |
This table summarizes descriptors used in QSAR studies of related heterocyclic compounds.
Mechanistic Investigations of Biological Activities in Vitro and Target Focused
In vitro Receptor Binding Affinity Studies
Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro receptor binding affinity data for Methyl 2-(piperidin-3-yl)acetate itself. The following sections summarize the state of research on structurally related compounds and highlight the lack of direct evidence for the target molecule.
There is no available scientific literature detailing in vitro studies on the dopamine (B1211576) reuptake inhibition mechanisms of this compound. While piperidine (B6355638) moieties are present in various dopamine transporter (DAT) inhibitors, direct experimental data on the binding affinity or inhibitory concentration (IC₅₀) of this compound at the dopamine transporter is not publicly documented. Research in this area has focused on more complex piperidine derivatives, and extrapolation of their activities to this compound would be scientifically unfounded without direct experimental evidence.
No in vitro studies on the modulation of opioid receptors by this compound have been found in the public domain. Although the piperidine scaffold is a core component of many potent opioid receptor ligands, specific binding assays to determine the affinity (Ki) or functional activity (EC₅₀ or IC₅₀) of this compound at mu (µ), delta (δ), or kappa (κ) opioid receptors have not been reported. For instance, studies on complex N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown potent and selective antagonism at the κ-opioid receptor, but these are structurally distinct from this compound. nih.govnih.gov
There is no published research on the in vitro interaction of this compound with the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. While piperidine-substituted quinazolinone derivatives have been investigated as potent GHSR antagonists, these molecules bear no close structural resemblance to this compound, and therefore, their biological activities cannot be extrapolated. nih.gov
Specific in vitro binding studies to determine the affinity of this compound for sigma (σ) or serotonin (B10506) (5-HT) receptors are not available in the scientific literature. Research on sigma and serotonin receptor ligands has involved more complex piperidine and piperazine (B1678402) derivatives, but no data has been published for the parent compound, this compound. nih.gov
Cellular Pathway Modulation Studies (in vitro)
The effects of this compound and its analogs have also been examined at the cellular level, revealing their capacity to modulate various signaling pathways. These studies provide insight into the compound's potential therapeutic applications in diseases characterized by inflammation, microbial infections, and parasitic activity.
Investigation of Cytotoxic Effects on Cell Lines
The cytotoxic profile of piperidine derivatives is a critical aspect of their evaluation as potential therapeutic agents. Studies have shown that the cytotoxicity of these compounds can vary significantly depending on their specific chemical structure and the cell line being tested. For example, a series of N-substituted piperidine derivatives were evaluated for their cytotoxicity against several human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma). The results indicated that some derivatives exhibited moderate cytotoxic activity, with IC₅₀ values in the micromolar range.
In the context of antimicrobial research, the cytotoxicity of these compounds against mammalian cell lines is often assessed to determine their selectivity for microbial targets. For instance, some piperidine-based antimicrobial compounds have been shown to have low cytotoxicity against human cell lines such as HEK293, indicating a favorable selectivity index.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of piperidine derivatives have been linked to their ability to modulate key inflammatory pathways. One area of significant interest is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
A series of piperidine-based compounds have been identified as potent inhibitors of the NLRP3 inflammasome. These compounds were found to suppress the activation of the inflammasome in mouse bone marrow-derived macrophages, leading to a reduction in the release of IL-1β. The proposed mechanism of action involves the inhibition of key signaling events upstream of inflammasome assembly.
Antimicrobial Activity and Mechanisms
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. The mechanisms underlying this activity are diverse and can involve the disruption of microbial cell membranes, the inhibition of essential enzymes, or interference with other vital cellular processes.
For example, certain synthetic piperidine alkaloids have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on the mechanism of action of these compounds suggest that they can permeabilize the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. In addition to membrane disruption, some piperidine derivatives have been found to inhibit bacterial enzymes, such as those involved in DNA replication or protein synthesis.
The antifungal activity of piperidine compounds has also been reported. Some derivatives have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus. The proposed mechanisms include the disruption of fungal cell wall integrity and the inhibition of enzymes essential for fungal growth.
Antitrypanosomal Activity and Target Identification
Derivatives of piperidine have emerged as promising candidates for the development of new treatments for trypanosomal infections, such as Chagas disease, caused by Trypanosoma cruzi. Research has focused on identifying the specific molecular targets of these compounds within the parasite.
One key target that has been identified is trypanothione (B104310) reductase (TryR), an enzyme that is unique to trypanosomes and essential for their survival. Piperidine-based inhibitors have been designed to bind to the active site of TryR, thereby disrupting the parasite's redox metabolism and leading to its death. In addition to TryR, other potential targets for piperidine derivatives in Trypanosoma cruzi include enzymes involved in sterol biosynthesis and other metabolic pathways that are essential for the parasite's viability.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The piperidine ring is a highly versatile heterocyclic scaffold that is prominently featured in numerous classes of pharmaceuticals and biologically active compounds. nih.govijnrd.org Its unique structural properties make it a valuable starting point for the design of new therapeutic agents. clinmedkaz.org Consequently, structure-activity relationship (SAR) studies of molecules containing this motif, including analogs of this compound, are crucial for understanding how specific structural modifications influence biological activity.
Research into piperidine-based compounds has demonstrated that even minor structural alterations can lead to significant changes in pharmacological profiles. For instance, derivatives of (S)-methyl 2-(piperidin-3-yl)acetate have been investigated for potential applications as analgesics and antidepressants, where modifications to the piperidine structure are key to modulating activity at specific molecular targets. SAR studies on N-piperidinyl indoles have shown that the substitution position on an associated indole (B1671886) ring (2-position versus 3-position) can dramatically affect the compound's intrinsic activity and selectivity for opioid receptors. nih.gov
Furthermore, in studies of piperidine-based analogs of cocaine, the size of substituents on an attached oxadiazole ring was found to directly correlate with the compound's affinity for the dopamine transporter (DAT), as well as the serotonin (5HTT) and norepinephrine (B1679862) (NET) transporters. nih.gov This highlights the sensitivity of biological targets to the steric and electronic properties of the ligand. The strategic importance of the piperidine scaffold was also underscored in the development of NLRP3 inflammasome inhibitors, where a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was identified as a key component for activity. nih.gov
| Compound Series / Analog | Structural Modification | Biological Target/System | Observed Effect on Activity |
|---|---|---|---|
| N-Piperidinyl Indoles | Substitution at position 2 vs. position 3 of the indole ring | Nociceptin Opioid Receptor (NOP) | Altered intrinsic activity and receptor selectivity. nih.gov |
| Piperidine-based Cocaine Analogs | Varying the size of the substituent on a 1,2,4-oxadiazole (B8745197) ring | DAT, NET, 5HTT | Affinity and reuptake inhibition were a function of substituent size. nih.gov |
| NLRP3 Inhibitors | Removal or opening of the piperidine ring | NLRP3 Inflammasome | Resulted in a significant reduction or loss of inhibitory activity. nih.gov |
| Piperine (B192125) Derivatives | Substitution on the piperidine ring with small amino functional groups | Monoamine Oxidase B (MAO-B) | Yielded compounds with comparatively higher inhibitory activity. nih.gov |
Identification of Key Pharmacophores and Functional Groups
The biological activity of this compound and its analogs can be attributed to two primary pharmacophoric elements: the piperidine ring and the methyl acetate (B1210297) side chain.
The Piperidine Ring: This saturated heterocycle serves as the central structural scaffold. nih.gov The nitrogen atom within the ring is a critical feature; it is basic and can be protonated to form salts, such as the hydrochloride salt, which enhances aqueous solubility and stability for use in biological assays. The piperidine ring itself is often essential for activity, as demonstrated in studies where its replacement led to less active compounds. nih.gov Its ability to adopt different conformations allows it to fit optimally into the binding sites of various biological targets.
The Methyl Acetate Side Chain: This functional group, –CH₂COOCH₃, is the second key component. The ester's carbonyl group (C=O) can act as a hydrogen bond acceptor, while the methyl ester provides a specific size and lipophilicity. In SAR studies, this part of the molecule is frequently modified to probe its role. For example, converting the ester to an amide or reducing it to an alcohol can reveal the importance of the ester functionality for a particular biological interaction. nih.gov The carbonyl group, in particular, has been identified as a crucial feature for the MAO-inhibitory activity of related piperine derivatives. nih.gov
| Pharmacophore | Putative Role | Supporting Evidence |
|---|---|---|
| Piperidine Ring | Central scaffold; nitrogen atom for target interaction and salt formation. | Considered a versatile and privileged structure in medicinal chemistry; its presence is often critical for biological activity. clinmedkaz.orgnih.govnih.gov |
| Methyl Ester Group | Hydrogen bond acceptor (carbonyl); influences solubility and steric interactions. | Modifications to this group (e.g., to amides) are a common SAR strategy; the carbonyl group is noted as important in related compounds. nih.govnih.gov |
Impact of Stereochemistry on Biological Activity
This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-methyl 2-(piperidin-3-yl)acetate and (R)-methyl 2-(piperidin-3-yl)acetate. Stereochemistry often plays a pivotal role in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This can lead to significant differences in potency, efficacy, and even the mode of action between enantiomers.
The defined stereochemistry of the (S)-enantiomer makes it particularly useful for SAR studies, as it allows researchers to correlate specific three-dimensional arrangements with biological outcomes. The influence of chirality is profound and can affect not only direct binding to a target but also processes like cellular uptake. nih.gov
A compelling example of this is found in a study of 3-Br-acivicin and its ester derivatives, which are structurally related to methyl acetate compounds. While all four stereoisomers of the methyl ester derivative were capable of fully inhibiting the target enzyme in vitro, only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity in a cellular context. nih.gov This suggests that while the enzyme's active site could accommodate all stereoisomers, the cellular uptake mechanism was stereoselective, preferentially transporting the "natural" isomers. nih.gov
Similarly, in a series of piperidine-based cocaine analogs, the (+)-(3R,4S) diastereomer was identified as being the most pharmacologically similar to the parent compound, demonstrating a clear stereochemical preference at the molecular target. nih.gov
| Compound Series | Stereoisomers | Target Inhibition (in vitro) | Cellular Activity (Antiplasmodial) |
|---|---|---|---|
| 3-Br-acivicin (Parent Compound) | (5S, αS) - 1a | Active (>50% inhibition) | Only the (5S, αS) isomer showed significant potency. nih.gov |
| Other Isomers (1b, 1c, 1d ) | Inactive | ||
| Methyl Ester Derivatives | All Four Isomers (2a-d ) | Fully active (<1% residual activity) | Activity was highly stereoselective, favoring the (5S, αS) isomer. nih.gov |
| Benzyl (B1604629) Ester Derivatives (3a-d ) | Fully active (<1% residual activity) |
Data adapted from a study on 3-Br-acivicin and its derivatives, illustrating the differential impact of stereochemistry on target inhibition versus cellular activity. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral compound like "Methyl 2-(piperidin-3-yl)acetate," chromatographic techniques are indispensable for assessing both chemical and stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." It is widely employed for purity determination and the challenging task of separating enantiomers and diastereomers.
The separation of stereoisomers, which have identical chemical properties in an achiral environment, requires the introduction of a chiral selector. researchgate.net This can be achieved through two primary strategies in HPLC: the use of a chiral stationary phase (CSP) or the addition of a chiral mobile phase additive. A third approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
For piperidine (B6355638) derivatives, several HPLC-based methods for chiral separation have been documented. For instance, the separation of diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives has been successfully achieved using semi-preparative HPLC. scholars.direct In such cases, the diastereomeric ratio can be accurately determined by HPLC analysis. scholars.direct The use of polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, is common for the direct separation of enantiomers. nih.gov These columns can operate in various modes, including normal phase, reversed-phase, and polar organic, offering broad applicability. researchgate.net
A typical approach for the purity and chiral analysis of "this compound" would involve a reversed-phase HPLC method. For general purity assessment, a C18 column is often suitable. hmdb.ca However, for the separation of its enantiomers, a specialized chiral column is necessary.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Piperidine Derivatives
| Parameter | Condition | Reference |
| Column | Chiralpak IA (amylose-based CSP) | scholars.direct |
| Mobile Phase | Hexane/Ethanol/Diethylamine | nih.gov |
| Flow Rate | 1.0 mL/min | hmdb.ca |
| Detection | UV at 254 nm | hmdb.ca |
| Column Temperature | 30 °C | hmdb.ca |
This table provides a representative set of conditions and may require optimization for the specific analysis of "this compound."
Gas Chromatography (GC) is a powerful analytical technique for volatile and thermally stable compounds. However, for a compound such as "this compound," direct GC analysis can be challenging due to its polarity, conferred by the secondary amine in the piperidine ring, and its relatively high molecular weight, which can lead to low volatility. These characteristics can result in poor peak shape, and potential on-column degradation.
To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of polar compounds prior to GC analysis. For amines like the piperidine moiety in "this compound," acylation is a common derivatization strategy. While specific GC methods for "this compound" are not extensively reported in publicly available literature, the general principles of analyzing related piperidine alkaloids can be applied.
For instance, after derivatization, a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase would typically be used. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Table 2: Potential GC Conditions for Derivatized Piperidine Compounds
| Parameter | Condition |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines potential starting conditions that would require significant method development and validation for the analysis of derivatized "this compound."
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the structural elucidation and quantification of compounds like "this compound" at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of "this compound" due to its applicability to non-volatile and thermally labile compounds. The LC system separates the compound of interest from the matrix, after which it is ionized, typically using Electrospray Ionization (ESI), and introduced into the mass spectrometer. The tandem mass spectrometry capability (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. The analysis of various piperidine alkaloids in biological and environmental samples has been successfully demonstrated using LC-MS/MS. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, would likely require derivatization of "this compound" to enhance its volatility. Once in the gas phase, the compound is separated by the GC column and then ionized, most commonly by Electron Ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries. The fragmentation of the piperidine ring can yield characteristic ions that aid in structural elucidation. scholars.directcaymanchem.com For example, the fragmentation of fentanyl-like compounds, which also contain a piperidine ring, often involves cleavage of the piperidine ring itself. caymanchem.com
Table 3: Comparison of Hyphenated Techniques for the Analysis of "this compound"
| Technique | Advantages | Considerations |
| LC-MS/MS | High sensitivity and selectivity; applicable to non-volatile and thermally labile compounds; no derivatization required. | Matrix effects can influence ionization efficiency. |
| GC-MS | Provides detailed structural information through characteristic fragmentation patterns; extensive spectral libraries available. | Derivatization is likely necessary; potential for thermal degradation of the analyte. |
Future Research Directions and Unexplored Avenues
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The piperidine (B6355638) scaffold is a common feature in neuroactive compounds, and derivatives of Methyl 2-(piperidin-3-yl)acetate have been investigated for their potential as analgesics and antidepressants. smolecule.com Future research will likely expand to a broader range of biological targets.
Potential Therapeutic Areas:
Neurodegenerative Diseases: The development of multi-target directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's. ebi.ac.uk Piperidine derivatives have been designed to inhibit cholinesterases and amyloid-beta aggregation, both key pathological features of the disease. ebi.ac.uk
Oncology: Piperidine derivatives have shown potential as anticancer agents by targeting various enzymes and receptors crucial for tumor growth. clinmedkaz.orgclinmedkaz.org For example, some derivatives have been investigated as inhibitors of heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov
Infectious Diseases: The piperidine moiety is found in compounds with antibacterial and antiplasmodial activity. mdpi.com Further exploration of this compound derivatives could lead to new treatments for infectious diseases.
The versatility of the piperidine ring allows for its combination with various molecular fragments, enabling the creation of new drugs with diverse pharmacological effects. clinmedkaz.orgclinmedkaz.org
Advancements in Computational Modeling for Predictive Research
Computational methods are becoming indispensable tools in drug discovery and development, offering the ability to predict the properties and activities of new compounds before their synthesis. nih.gov
Future applications in the study of this compound and its derivatives include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activities. nih.gov These models can then be used to predict the potency of new, unsynthesized compounds.
Molecular Docking: Docking simulations can predict how a molecule binds to a specific protein target, providing insights into its mechanism of action. nih.gov This can guide the design of more potent and selective inhibitors. For instance, docking studies have been used to design piperidine derivatives as inhibitors of methionine synthase, a potential anti-cancer target. nih.gov
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits for further development. nih.gov
The use of web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) allows for the in silico evaluation of potential biological targets and activities of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org
Design and Application of Next-Generation Analytical Techniques for Complex Biological Systems
The analysis of chiral compounds like this compound and its metabolites in complex biological matrices presents significant challenges. researchgate.net Future research will focus on developing more sensitive, rapid, and robust analytical methods.
Emerging Analytical Techniques:
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) enables the sensitive and specific quantification of compounds and their metabolites in biological samples. researchgate.net
Chiral Chromatography: The separation of enantiomers is crucial, as they can have different biological activities. Developing more efficient chiral stationary phases and mobile phases for HPLC and SFC (Supercritical Fluid Chromatography) will be a key area of research. google.com Derivatization with chiral reagents can also be employed to facilitate separation. google.com
Chemical Tagging: The use of high proton affinity tags can enhance the signal of acidic metabolites in mass spectrometry, improving the limits of detection. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation that can be used to differentiate isomers. researchgate.net
The following table summarizes some of the analytical methods used for the analysis of related piperidine compounds:
| Analytical Technique | Purpose | Key Features | Reference |
| HPLC with UV detection | Separation of isomers | Derivatization often required for detection | google.com |
| Chiral HPLC | Enantiomeric separation | Use of chiral columns | google.com |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and specificity | researchgate.netresearchgate.net |
| UHPLC-Q-Exactive Orbitrap MS | High-resolution analysis | Identification of a wide range of compounds | researchgate.net |
The ongoing development of these advanced analytical techniques will be critical for elucidating the complex pharmacology of this compound and its derivatives in biological systems.
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can reaction parameters be adjusted to address them?
- Methodological Answer : Scaling issues include exothermic reactions (controlled via jacketed reactors) and solvent volume reduction (switch from batch to flow chemistry). Optimize catalyst loading (e.g., 10 mol% CsCO) and use continuous extraction systems to improve throughput. Process analytical technology (PAT) monitors real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
